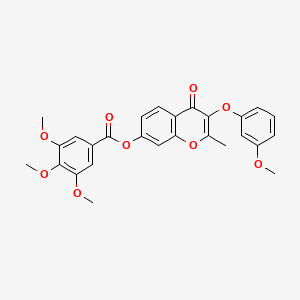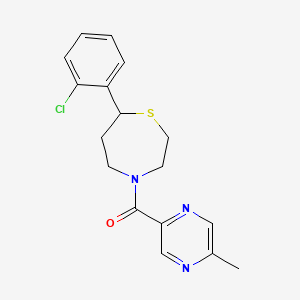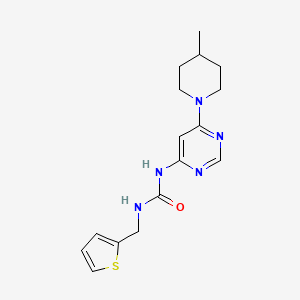![molecular formula C20H21N3O B2736928 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole CAS No. 931015-18-8](/img/structure/B2736928.png)
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole, also known as MPBD, is a novel compound that has gained significant attention from researchers due to its potential therapeutic properties. MPBD is a benzodiazepine derivative that has been synthesized through a unique method and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its ability to bind to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability, resulting in anxiolytic and sedative effects. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has also been found to interact with other receptors in the brain, including the dopamine and serotonin receptors, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been found to have various biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-related behaviors in rodents, as well as improve cognitive function and memory retention. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One advantage of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in lab experiments is its ability to selectively interact with the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and stress. However, one limitation of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is its potential for abuse, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. One direction is the development of more selective compounds that target specific subtypes of the GABA-A receptor, which may lead to the development of more effective anxiolytic and sedative agents. Another direction is the investigation of the potential therapeutic properties of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further research is needed to fully understand the potential of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole in these areas.
合成法
The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves the reaction of 2-amino-5-chlorobenzophenone with 2-methylbenzoyl chloride in the presence of triethylamine to form a key intermediate. This intermediate is then reacted with 3-(2-methylbenzoyl)-1-piperidinylmethylamine in the presence of sodium hydride to yield 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole. The synthesis of 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has shown potential in scientific research applications due to its ability to interact with various receptors in the brain. 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has been found to bind to the benzodiazepine site of the GABA-A receptor, which is responsible for the regulation of anxiety and stress. Studies have shown that 2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has anxiolytic and sedative effects, making it a potential therapeutic agent for the treatment of anxiety disorders.
特性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-7-2-3-9-16(14)20(24)23-12-6-8-15(13-23)19-21-17-10-4-5-11-18(17)22-19/h2-5,7,9-11,15H,6,8,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLSPOROWNXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2736848.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)
![6-[(3-Chlorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2736851.png)
![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2736856.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736860.png)

![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)

![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4-dioxane](/img/structure/B2736868.png)